molecular formula C9H9N3O2 B6256559 ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate CAS No. 87838-54-8

ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B6256559
CAS No.: 87838-54-8
M. Wt: 191.2
InChI Key:
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Description

Ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which combines a triazole ring with a pyridine ring, makes it an interesting target for synthetic and pharmacological research.

Preparation Methods

The synthesis of ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl chloroformate in the presence of a base to form the intermediate ethyl 2-(chlorocarbonyl)pyridine-3-carboxylate. This intermediate then undergoes cyclization with sodium azide to form the triazole ring, resulting in the formation of this compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation, making it a potential therapeutic agent for various diseases .

Comparison with Similar Compounds

Ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and diverse chemical reactivity.

Properties

CAS No.

87838-54-8

Molecular Formula

C9H9N3O2

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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